1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline
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Overview
Description
1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline is a heterocyclic compound that features a triazole ring fused to an isoquinoline moiety with a bromine atom at the 1-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline can be synthesized through a copper-catalyzed cascade method. This involves the cyclization of appropriate precursors under mild conditions to yield the desired heterocyclic structure . The reaction typically employs eco-compatible catalysts and solvents to ensure a sustainable synthesis process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Cyclization Reactions: Often require catalysts like copper or palladium and specific ligands to facilitate the reaction.
Major Products:
Substitution Reactions: Yield various substituted triazoloisoquinoline derivatives.
Cyclization Reactions: Produce fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline has diverse applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for designing novel drugs with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: Serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biological Studies: Investigated for its potential to inhibit specific enzymes or interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the triazoloisoquinoline scaffold.
Comparison with Similar Compounds
[1,2,3]Triazolo[1,5-a]pyridines: Known for their use as precursors in diazo compound synthesis.
[1,2,3]Triazolo[1,5-a]quinoxalines: Studied for their antimicrobial and anticancer activities.
Uniqueness: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline stands out due to its bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
Properties
CAS No. |
103594-56-5 |
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Molecular Formula |
C10H6BrN3 |
Molecular Weight |
248.08 g/mol |
IUPAC Name |
1-bromotriazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C10H6BrN3/c11-10-9-8-4-2-1-3-7(8)5-6-14(9)13-12-10/h1-6H |
InChI Key |
FAGOHVSXZURYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=C(N=N3)Br |
Origin of Product |
United States |
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